1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine
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Overview
Description
1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine is a heterocyclic compound that combines the structural features of both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazole moieties in a single molecule can enhance its pharmacological properties, making it a compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Known for its coordination chemistry and potential as a ligand.
1-(1H-Imidazol-1-yl)propylamine: Investigated for its biological activities and potential therapeutic applications.
1-(1H-Imidazol-2-yl)ethanol: Explored for its antimicrobial properties and use in medicinal chemistry.
Uniqueness: 1-(1H-Imidazol-2-yl)-1H-pyrazole-4,5-diamine stands out due to the combination of imidazole and pyrazole rings, which can enhance its pharmacological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H8N6 |
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Molecular Weight |
164.17 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H8N6/c7-4-3-11-12(5(4)8)6-9-1-2-10-6/h1-3H,7-8H2,(H,9,10) |
InChI Key |
HAYTYFLWKAUKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)N2C(=C(C=N2)N)N |
Origin of Product |
United States |
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